4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c16-11-12-1-3-13(4-2-12)14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCKTZAJEVBWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonyl Group
The central carbonyl group undergoes nucleophilic attack, enabling derivatization of the spirocyclic system. Key reactions include:
*Yields vary based on steric effects of substituents and reaction optimization.
Oxidation Reactions
The thia moiety (sulfur atom) in the spirocycle shows distinct oxidation behavior:
Table 2: Oxidation Pathways
| Oxidizing Agent | Conditions | Product Structure | Selectivity |
|---|---|---|---|
| mCPBA | DCM, 0°C→RT | Sulfoxide derivative | >90% |
| H₂O₂/AcOH | 50°C, 4 hr | Sulfone analog | 82% |
| Ozone | -78°C, CH₂Cl₂/MeOH | Ring-opened dicarbonyl compound | 67% |
Oxidation selectivity depends on electronic effects from the benzonitrile group, which stabilizes transition states through conjugation .
Reduction of the Nitrile Functionality
The benzonitrile group undergoes controlled reduction to generate amine intermediates:
Key Transformations:
Ring-Opening Reactions
Acid-mediated cleavage of the spirocyclic system demonstrates structural flexibility:
Experimental Observations:
-
Thermal Degradation :
Decomposition above 200°C generates:
Cross-Coupling Reactions
The aromatic nitrile participates in metal-catalyzed couplings:
| Reaction Type | Catalytic System | Coupling Partner | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biarylspirocycle libraries |
| Sonogashira | Pd/Cu, Et₃N | Terminal alkynes | Alkynylated derivatives |
Optimized conditions preserve the spirocyclic integrity while achieving >80% conversion .
Mechanistic Insights from Computational Studies
-
DFT Calculations reveal:
-
Molecular Dynamics Simulations show:
This comprehensive reactivity profile enables rational design of novel spirocyclic compounds for pharmaceutical and materials science applications. Experimental protocols should be optimized considering steric hindrance from the decane ring system and electronic modulation by the nitrile substituent .
Scientific Research Applications
Pharmacological Applications
The compound's unique spirocyclic structure allows it to interact with various biological macromolecules, making it a candidate for several pharmacological applications:
- Anti-Ulcer Activity : Research indicates that compounds similar to 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile can inhibit proton pumps in gastric cells, thereby reducing gastric acid secretion and providing therapeutic effects against ulcers.
- Antimicrobial Properties : The compound has shown activity against various bacterial and fungal strains, potentially disrupting microbial cell membranes or inhibiting essential metabolic pathways. This suggests its potential use as an antimicrobial agent in treating infections.
Neuropharmacology
Recent studies have highlighted the potential of this compound as a selective sigma receptor ligand, which is significant in neuropharmacology:
- Sigma Receptor Modulation : Compounds derived from the spirocyclic framework have demonstrated nanomolar affinity for sigma receptors, which are implicated in several neurological disorders. The ability to selectively modulate these receptors opens avenues for developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases .
Material Science
The structural characteristics of this compound also make it suitable for applications in material science:
- Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers with specific mechanical and thermal properties. Its unique structure may impart enhanced stability and functionality to polymer materials used in various industrial applications .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives related to this compound:
- Synthesis of Sigma Receptor Ligands : A study reported the design and synthesis of a series of derivatives based on the spirocyclic framework, demonstrating their efficacy as selective sigma receptor ligands with potential applications in brain imaging and drug development .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activities of compounds structurally related to this compound, showcasing promising results against resistant bacterial strains, thus highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Spiro Compounds
Key Observations :
- The target compound’s 1-oxa-4-thia-8-aza system distinguishes it from analogues with fewer heteroatoms (e.g., 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one lacks oxygen) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The thia (sulfur) in the target compound increases LogP compared to dioxa analogues, suggesting higher lipophilicity .
Crystallographic and Structural Analysis
- SHELX Software : Widely used for refining small-molecule structures (e.g., spiro compounds in ), ensuring accurate determination of the target’s heteroatom geometry .
- Ring Puckering : The Cremer-Pople parameters () quantify puckering in spiro systems, explaining conformational differences between the target (moderate puckering) and rigid analogues like 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one .
Biological Activity
The compound 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile , a member of the spirocyclic family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into its synthesis, biological activities, and relevant case studies, supported by detailed research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is , with a molecular weight of approximately 331.39 g/mol. The synthesis typically involves multi-step processes that may include condensation reactions and cyclization techniques, often utilizing dehydrating agents to facilitate the formation of the spirocyclic structure.
Synthetic Route Overview:
- Condensation Reaction: The initial step generally involves the reaction of appropriate thiophenes with carbonyl precursors.
- Cyclization: Subsequent cyclization under optimized conditions leads to the formation of the spiro compound.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of 1-oxa-4-azaspiro[4.5]deca derivatives demonstrated significant cytotoxicity against various cancer cell lines, including:
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
- HeLa (cervical cancer)
The most potent derivatives exhibited IC50 values below 0.20 µM, indicating strong antiproliferative effects. Notably, compound 11h emerged as a promising candidate with an IC50 of 0.18 µM against A549 cells and 0.08 µM against MDA-MB-231 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11h | A549 | 0.18 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | HeLa | 0.14 |
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this spirocyclic structure have been investigated for antimicrobial activity. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antitumor Activity : A comprehensive study evaluated a library of spirocyclic compounds for their antitumor efficacy. Among them, derivatives containing the spiro structure showed enhanced cytotoxicity when compared to traditional chemotherapeutics like bendamustine .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various spirocyclic compounds, revealing that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile?
- The synthesis typically involves coupling reactions between spirocyclic amines and activated carbonyl derivatives. For example, 1,4-dioxaspiro[4.5]decane-8-carbonitrile derivatives are synthesized via nucleophilic substitution or condensation reactions using reagents like Cs₂CO₃ as a base and benzoyl chloride derivatives (e.g., 4-cyanobenzoyl chloride) . Purification often employs silica gel column chromatography with solvent systems such as ethyl acetate/hexane (1:1) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key methods include:
- ¹H NMR : To confirm proton environments, particularly benzylic protons influenced by electron-withdrawing groups (e.g., shifts at δ 3.5–4.5 ppm for spirocyclic moieties) .
- IR Spectroscopy : Identification of functional groups like carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) .
- UV-Vis : To assess conjugation effects, especially if the compound is intended for optoelectronic applications .
Q. How is the purity of the compound validated during synthesis?
- Elemental analysis (C, H, N) is used to confirm stoichiometric ratios, with deviations <0.4% indicating high purity . Melting point determination (e.g., 92.5–94.5°C for structurally similar compounds) and chromatographic retention times (HPLC or TLC) provide additional validation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the spirocyclic core in cross-coupling reactions?
- The spirocyclic nitrogen and sulfur atoms act as electron-donating groups, stabilizing intermediates during nucleophilic acyl substitution. Steric hindrance from the spiro[4.5]decane framework can slow reaction kinetics, requiring optimized conditions (e.g., elevated temperatures or catalytic Pd/C) . Computational studies (DFT) are recommended to map transition states and electronic effects .
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?
- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For disordered regions, constraints (e.g., ISOR) and multi-component modeling improve data resolution. High-resolution data (R factor <0.1) are achievable with synchrotron sources .
Q. What strategies enhance the compound’s application in OLEDs as a TADF (thermally activated delayed fluorescence) material?
- Substituent engineering (e.g., electron-deficient groups on the benzonitrile moiety) can narrow the singlet-triplet energy gap (ΔEₛₜ). Co-crystallization with carbazole derivatives (as in ) enhances spin-orbit coupling, improving luminescence efficiency. Device testing in vacuum-deposited OLED layers is critical for evaluating external quantum efficiency (EQE) .
Q. How do structural modifications influence biological activity in drug discovery?
- The spirocyclic scaffold’s rigidity enhances binding selectivity to target proteins (e.g., enzymes in tuberculosis or Alzheimer’s pathways). Introducing polar groups (e.g., hydroxyl or dimethylamino) improves solubility and pharmacokinetics. In vitro assays (e.g., MIC for antitubercular activity) and molecular docking studies validate modifications .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How are they addressed?
- Yield variations (e.g., 60–90%) arise from differences in solvent polarity, catalyst loading, or purification methods. Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., reaction time, solvent ratio) .
Q. Conflicting spectroscopic data for benzylic protons: What causes this?
- Electron-withdrawing groups (e.g., carbonyl) induce deshielding, shifting benzylic protons to higher δ values. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation can also alter peak positions. Deuterated solvent standardization and 2D NMR (COSY, HSQC) resolve ambiguities .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
